molecular formula C8H13BrO3 B6221993 methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate CAS No. 2758005-46-6

methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate

Cat. No.: B6221993
CAS No.: 2758005-46-6
M. Wt: 237.1
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Description

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate is an organic compound with a complex structure that includes a bromomethyl group attached to an oxolane ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate typically involves the bromination of a precursor compound followed by esterification. One common method starts with the bromination of 3-hydroxymethyl oxolane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethyl oxolane is then reacted with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group into an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the preparation of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate exerts its effects depends on the specific application. In organic synthesis, the bromomethyl group acts as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(chloromethyl)oxolan-3-yl]acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-[3-(iodomethyl)oxolan-3-yl]acetate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 2-[3-(bromomethyl)oxolan-3-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.

Properties

CAS No.

2758005-46-6

Molecular Formula

C8H13BrO3

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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